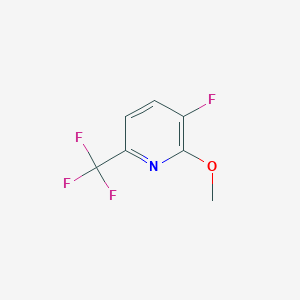![molecular formula C12H9F3N2 B1404397 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 1226036-09-4](/img/structure/B1404397.png)
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
Overview
Description
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine , also known by its chemical formula C₆H₅F₃N₂ , is a compound with intriguing properties. Its molecular mass is approximately 162.11 Da . This compound has applications in scientific research, including drug synthesis and as a model compound for studying organic molecule reactivity and structure.
Synthesis Analysis
The synthesis of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves intricate steps. Researchers have explored various synthetic routes, aiming for high yields and purity. These methods often utilize fluorination reactions and pyridine ring functionalization. Detailed studies on the most efficient synthetic pathways are essential for optimizing production .
Molecular Structure Analysis
The molecular structure of this compound reveals fascinating features. It consists of a pyridine ring (with nitrogen atoms) and a phenyl group substituted with a trifluoromethyl (CF₃) moiety. The arrangement of atoms and their spatial orientations significantly impact its properties and reactivity. Researchers employ spectroscopic techniques (such as NMR and X-ray crystallography) to elucidate its precise structure .
Chemical Reactions Analysis
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine participates in diverse chemical reactions. These include nucleophilic substitutions, electrophilic aromatic substitutions, and transition metal-catalyzed transformations. Understanding its reactivity profile aids in designing novel derivatives and functionalized compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Complex Compounds
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine serves as a precursor in the synthesis of complex compounds with potential applications in various fields, including materials science and coordination chemistry. For example, its derivatives have been used in the synthesis of polynuclear spin crossover complexes, which exhibit interesting magnetic properties due to their square-shaped cationic structures featuring distinct iron(II) sites. These complexes are significant for their potential applications in magnetic storage media and spintronic devices (Boldog et al., 2009).
Anticancer Research
Derivatives of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine have been explored for their anticancer properties. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from this compound, have shown promising bioactivity against various cancer cell lines, indicating their potential as anticancer agents (Chavva et al., 2013).
Fluorescence and Metal Ion Affinity Studies
The compound and its derivatives have been studied for their fluorescence properties and metal ion affinities. For instance, metal complexes with derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which can be synthesized from 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine, show hydrophobic cavities that accommodate small molecules. These complexes have potential applications in sensing and catalysis due to their enhanced fluorescence and selective metal ion binding capabilities (Liang et al., 2009).
Gas Separation and Polyimide Synthesis
This compound is instrumental in the synthesis of polyimides with applications in gas separation. A novel pyridine-containing triamine monomer synthesized from 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine has been used to create polyimides that are both soluble and thermally stable, offering advantages in the fabrication of gas separation membranes (Zhuo et al., 2014).
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(16)7-17-11/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFOSNFCDIEHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
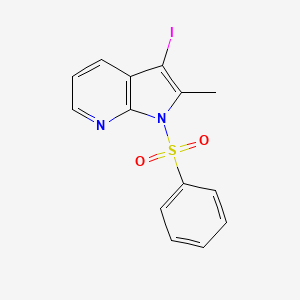
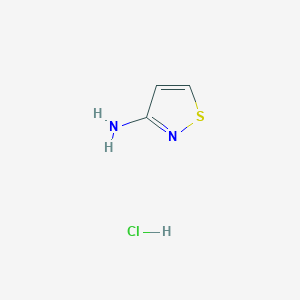
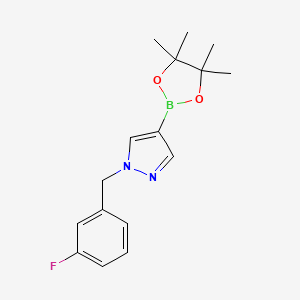
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
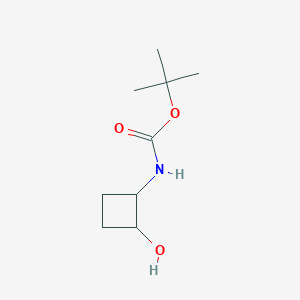
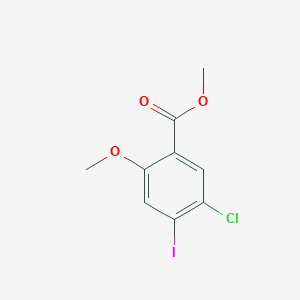
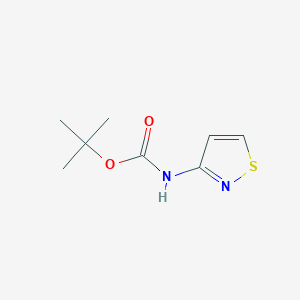
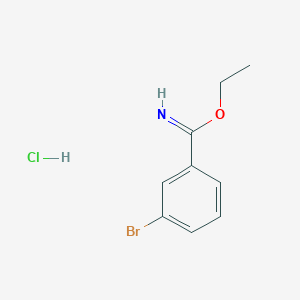
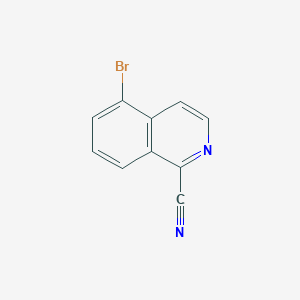
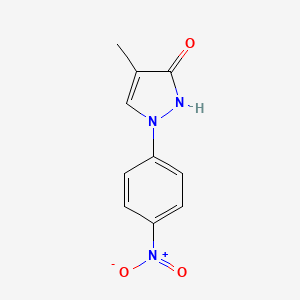
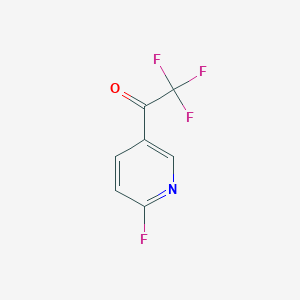
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
